(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine)
Brand Name: Vulcanchem
CAS No.: 150971-45-2
VCID: VC21085264
InChI: InChI=1S/C26H40O2P2/c1-17(2)29(18(3)4)23-15-11-13-21(27-9)25(23)26-22(28-10)14-12-16-24(26)30(19(5)6)20(7)8/h11-20H,1-10H3
SMILES: CC(C)P(C1=CC=CC(=C1C2=C(C=CC=C2P(C(C)C)C(C)C)OC)OC)C(C)C
Molecular Formula: C26H40O2P2
Molecular Weight: 446.5 g/mol

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine)

CAS No.: 150971-45-2

Cat. No.: VC21085264

Molecular Formula: C26H40O2P2

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) - 150971-45-2

Specification

CAS No. 150971-45-2
Molecular Formula C26H40O2P2
Molecular Weight 446.5 g/mol
IUPAC Name [2-[2-di(propan-2-yl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-di(propan-2-yl)phosphane
Standard InChI InChI=1S/C26H40O2P2/c1-17(2)29(18(3)4)23-15-11-13-21(27-9)25(23)26-22(28-10)14-12-16-24(26)30(19(5)6)20(7)8/h11-20H,1-10H3
Standard InChI Key HLLUWVKDDQIKNF-UHFFFAOYSA-N
SMILES CC(C)P(C1=CC=CC(=C1C2=C(C=CC=C2P(C(C)C)C(C)C)OC)OC)C(C)C
Canonical SMILES CC(C)P(C1=CC=CC(=C1C2=C(C=CC=C2P(C(C)C)C(C)C)OC)OC)C(C)C

Introduction

Chemical Structure and Identification

Molecular Structure and Configuration

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) consists of a biphenyl backbone with two methoxy substituents at the 6,6'-positions and two diisopropylphosphino groups at the 2,2'-positions. The S-configuration refers to the axial chirality around the biphenyl backbone, which is critical for its application in asymmetric catalysis. This configuration is the opposite of its better-documented R-enantiomer, (R)-(+)-2,2'-Bis(di-i-propylphosphino)-6,6'-dimethoxy-1,1'-biphenyl (CAS 150971-45-2) .

PropertyValueReference/Basis
Molecular FormulaC₂₆H₄₀O₂P₂Based on R-enantiomer
Molecular WeightSimilar to R-enantiomerDerived from molecular formula
Physical StateLikely solid at room temperatureBased on similar phosphine ligands
SolubilitySoluble in common organic solventsInferred from methoxy groups' contribution
Optical RotationLikely negativeOpposite to R-(+)-enantiomer

Synthesis and Preparation Methods

Purification and Characterization

Purification of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) would necessitate techniques that preserve the stereochemical integrity of the compound. These would likely include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography, potentially with chiral stationary phases

  • Specialized handling techniques to prevent oxidation of the phosphine groups

Characterization would typically involve:

  • NMR spectroscopy (¹H, ¹³C, and ³¹P)

  • Mass spectrometry

  • Optical rotation measurements

  • X-ray crystallography (for definitive structural confirmation)

  • Elemental analysis

Applications in Asymmetric Catalysis

Transition Metal Complexation

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) functions as a bidentate ligand, coordinating to transition metals through its two phosphorus atoms. This coordination creates a chiral environment around the metal center, which is essential for asymmetric induction in catalytic reactions.

The R-enantiomer is known to be effective in transition metal catalysis, particularly with ruthenium complexes . By extension, the S-enantiomer would be expected to form similar complexes but impart opposite stereochemical influence in catalytic transformations.

Asymmetric Hydrogenation

One of the most significant applications of chiral biphenyl diphosphines is in asymmetric hydrogenation of prochiral substrates. Based on information about related ligands, (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) would likely be valuable in ruthenium-catalyzed asymmetric hydrogenation reactions.

The catalytic cycle for ruthenium-diphosphine complexes in asymmetric hydrogenation typically involves several key steps:

  • Formation of a ruthenium(II) monohydride species

  • Coordination of the substrate to the metal center

  • Intramolecular hydride transfer to form a ruthenium alkoxide

  • Product release via solvent action

  • Reaction with H₂ to regenerate the active catalyst

The S-configuration of the ligand would direct this process to favor formation of one enantiomer of the product over the other, with selectivity opposite to that of the R-enantiomer.

Table 3.1: Potential Applications in Asymmetric Catalysis

Reaction TypeSubstrate ClassesExpected Role
Asymmetric HydrogenationKetones, OlefinsEnantioselective reduction
C-C Bond FormationVarious coupling reactionsStereocontrolled bond formation
HydroformylationOlefinsRegioselective and enantioselective formylation
Allylic SubstitutionAllylic substratesControl of regio- and stereoselectivity

Complementarity with Other Ligands

The search results mention that different chiral diphosphine ligands can be "fully complementary in terms of enantioselectivity" for asymmetric hydrogenation . This suggests that (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) could offer unique selectivity patterns compared to other ligands such as BINAP, MeO-BIPHEP, SYNPHOS, or DIFLUORPHOS.

This complementarity is valuable in asymmetric synthesis, as it expands the toolkit available to synthetic chemists for accessing specific stereoisomers of target molecules.

Structure-Activity Relationships

Steric and Electronic Factors

The performance of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) in asymmetric catalysis would be influenced by several structural features:

  • The diisopropylphosphino groups contribute significant steric bulk around the phosphorus atoms, influencing how the ligand coordinates to metal centers and interacts with substrates.

  • The methoxy groups at the 6,6'-positions enhance solubility in organic solvents and may participate in secondary interactions with substrates or metal centers .

  • The axial chirality of the biphenyl backbone creates a well-defined chiral environment that is transmitted to the metal center upon coordination.

The search results emphasize that "the stereoelectronic features of the ligand and the substrate deeply influenced the enantioselectivities obtained in asymmetric hydrogenation" . This highlights how the specific structural elements of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) would determine its catalytic performance.

Comparison with Related Ligands

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) belongs to the family of atropisomeric diphosphines that includes ligands such as BINAP and MeO-BIPHEP, which are mentioned in the search results .

Table 4.1: Comparison with Related Ligands

LigandBackbone StructurePhosphine GroupsKey Differences
(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine)6,6'-DimethoxybiphenylDiisopropylphosphinoS-configuration, alkyl phosphine groups
BINAPBinaphthylDiphenylphosphinoDifferent backbone, aryl phosphine groups
MeO-BIPHEP6,6'-DimethoxybiphenylDiphenylphosphinoSimilar backbone, different phosphine groups
SYNPHOSBi(benzodioxane)Not specified in search resultsDifferent backbone structure
DIFLUORPHOSBi(difluorobenzodioxole)Not specified in search resultsFluorinated backbone structure

The comparison reveals how structural variations can lead to complementary properties in asymmetric catalysis, with each ligand having unique stereoelectronic characteristics that make it suitable for specific applications.

Future Research Directions

Development of New Catalytic Applications

Future research on (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) could focus on:

  • Exploring its performance in a wider range of asymmetric transformations beyond hydrogenation

  • Developing new metal complexes with this ligand, potentially involving metals other than ruthenium

  • Investigating cascade reactions where multiple stereocenters are created in sequence

  • Applying this ligand in industrially relevant processes where high enantioselectivity is required

Structure Optimization Studies

Another promising research direction would be structural modifications to optimize performance:

  • Varying the substituents on the phosphorus atoms to fine-tune steric and electronic properties

  • Modifying the substituents at the 6,6'-positions to explore effects on solubility and secondary interactions

  • Creating hybrid ligands that combine structural features of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) with other successful ligand designs

  • Developing immobilized versions for recyclable heterogeneous catalysis

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